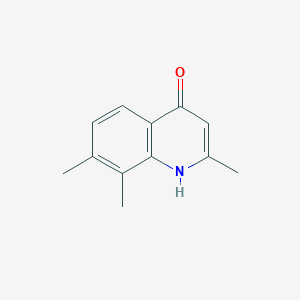

2,7,8-Trimethyl-4-quinolinol

Descripción general

Descripción

2,7,8-Trimethyl-4-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline backbone substituted with three methyl groups at positions 2, 7, and 8, and a hydroxyl group at position 4. The molecular formula of this compound is C12H13NO, and it has a molecular weight of 187.24 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethyl-4-quinolinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. For instance, the reaction of 2-amino-3,5,6-trimethylbenzaldehyde with ethyl acetoacetate under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2,7,8-Trimethyl-4-quinolinol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that 2,7,8-trimethyl-4-quinolinol exhibits significant antioxidant properties. It has been shown to reduce oxidative stress and inflammation in various biological models. For instance, a study demonstrated that this compound could alleviate liver damage induced by acetaminophen in rats by normalizing the antioxidant system and reducing inflammatory markers like pro-inflammatory cytokines and NF-κB mRNA levels .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been synthesized into derivatives that inhibit microbial DNA gyrase and exhibit anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). These derivatives have shown potential as multi-target agents in treating infections and cancer .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative damage, contributing to the development of therapies for neurodegenerative diseases .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a stabilizing agent in polymer formulations. Its ability to scavenge free radicals makes it a valuable additive for enhancing the durability and lifespan of polymers used in various applications .

Nanomaterials

Research is ongoing into the incorporation of this compound into nanomaterials for drug delivery systems. Its properties can potentially enhance the bioavailability and targeted delivery of therapeutic agents .

Biochemical Applications

Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. It can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders .

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. Its unique chemical structure allows it to bind selectively to certain proteins, facilitating the exploration of protein dynamics in biological systems .

Case Studies

Several case studies highlight the practical applications of this compound:

- Liver Injury Model : A study involving acetaminophen-induced liver injury in rats showed that treatment with this compound significantly improved liver function markers and reduced histopathological alterations associated with oxidative stress .

- Anticancer Activity Assessment : In vitro studies assessed the efficacy of synthesized quinoline derivatives based on this compound against cancer cell lines. The results indicated a promising reduction in cell viability and proliferation rates .

- Polymer Stability Testing : Experimental evaluations demonstrated that incorporating this compound into polymer matrices enhanced their resistance to oxidative degradation under UV exposure .

Mecanismo De Acción

The mechanism of action of 2,7,8-Trimethyl-4-quinolinol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Comparación Con Compuestos Similares

4-Hydroxyquinoline: Similar structure but lacks the methyl substitutions.

2-Hydroxyquinoline: Hydroxyl group at position 2 instead of 4.

Quinoline: The parent compound without any substitutions.

Uniqueness: 2,7,8-Trimethyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a hydroxyl group enhances its lipophilicity and potential for hydrogen bonding, making it a versatile compound for various applications .

Actividad Biológica

2,7,8-Trimethyl-4-quinolinol (TMQ) is a derivative of quinoline, a class of compounds known for their diverse biological activities. TMQ has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of TMQ, supported by data tables, case studies, and recent research findings.

TMQ has the molecular formula and a molecular weight of 159.20 g/mol. Its structure features a quinoline core with three methyl groups at positions 2, 7, and 8, which significantly influence its biological properties.

Antimicrobial Activity

TMQ exhibits notable antimicrobial properties against various pathogens. A study demonstrated that TMQ displayed effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 24 mm compared to standard antibiotics .

Table 1: Antimicrobial Activity of TMQ

| Pathogen | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

Research indicates that TMQ exhibits cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways associated with cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of TMQ on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 30 µM .

The biological activity of TMQ is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : TMQ acts as an inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : The compound may bind to specific receptors on cell membranes, altering signal transduction pathways that regulate cell growth and apoptosis.

Recent Advances in Research

Recent studies have focused on synthesizing novel derivatives of TMQ to enhance its biological efficacy. For example, modifications at the quinoline core have led to compounds with improved antimicrobial and anticancer activities. Research has shown that substituents on the quinoline ring can significantly influence the lipophilicity and biological activity of these compounds .

Table 2: Recent Derivatives of TMQ and Their Activities

Propiedades

IUPAC Name |

2,7,8-trimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTKZNADIFVKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449199-19-3 | |

| Record name | 449199-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.